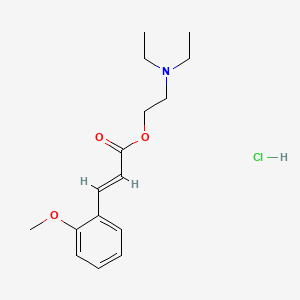
N-(4-bromo-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole sulfonamides and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been found to exhibit a range of biological activities, including vasodilatory, anti-inflammatory, and anti-proliferative effects. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer. BAY 41-2272 has also been found to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the levels of cGMP, BAY 41-2272 promotes vasodilation and reduces inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of cGMP, leading to vasodilation and reduced blood pressure. BAY 41-2272 also inhibits the proliferation of smooth muscle cells, leading to its anti-proliferative effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BAY 41-2272 has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating various biological processes. However, there are also limitations to using BAY 41-2272 in lab experiments. It can be expensive to obtain, and its effects can be dose-dependent, requiring careful optimization of experimental conditions. Additionally, BAY 41-2272 has been found to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of cardiovascular diseases, including hypertension and heart failure. Further research is needed to determine the optimal dosing and administration of BAY 41-2272 for these conditions. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BAY 41-2272 has been found to have neuroprotective effects, and further research is needed to determine its potential therapeutic applications in these conditions. Finally, there is interest in developing more selective sGC activators that can avoid off-target effects and improve the specificity of the compound.
Synthesemethoden
The synthesis of BAY 41-2272 involves the reaction of 4-bromo-3-methylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid followed by the addition of sulfuryl chloride. The resulting compound is then treated with ammonia to obtain the final product. The synthesis method of BAY 41-2272 has been well-established and is widely used in research laboratories.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-8-6-10(4-5-11(8)13)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDMYMCNFJYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CN(N=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5328299.png)
![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)
![2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)